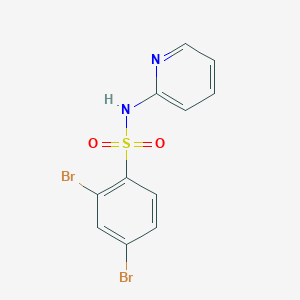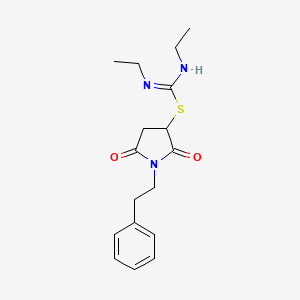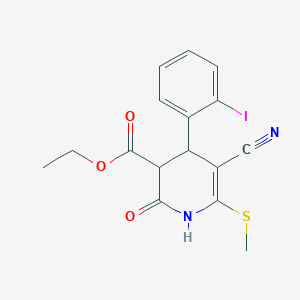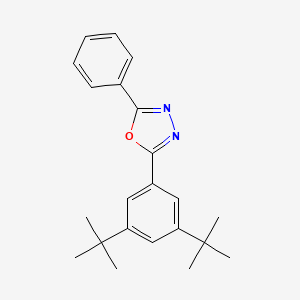
1,3,4-Oxadiazole, 2,2'-(1,3-phenylene)bis[5-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazole, 2,2’-(1,3-phenylene)bis[5-(4-nitrophenyl)- is a compound belonging to the oxadiazole family, characterized by a five-membered ring containing oxygen and nitrogen atoms. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of N,N’-diacylhydrazine. One common method includes the use of reagents such as thionyl chloride (SOCl₂), boron trifluoride etherate (BF₃·Et₂O), and tosyl chloride (TsCl) in the presence of various bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine (Et₃N), and pyridine . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
1,3,4-Oxadiazole, 2,2’-(1,3-phenylene)bis[5-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions often use reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Scientific Research Applications
1,3,4-Oxadiazole, 2,2’-(1,3-phenylene)bis[5-(4-nitrophenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole derivatives involves interaction with specific molecular targets and pathways. For instance, in biological systems, these compounds may inhibit enzymes or interact with receptors, leading to their observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
1,3,4-Oxadiazole, 2,2’-(1,3-phenylene)bis[5-(4-nitrophenyl)- can be compared with other similar compounds such as:
1,3-Bis[5-(4-tert-butylphenyl)-2-[1,3,4]oxadiazolyl]benzene: Known for its electron-transporting properties in OLEDs.
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Another oxadiazole derivative with similar applications in electronic materials. The uniqueness of 1,3,4-oxadiazole, 2,2’-(1,3-phenylene)bis[5-(4-nitrophenyl)- lies in its specific structural features and the resulting biological and chemical properties.
Properties
CAS No. |
108733-72-8 |
|---|---|
Molecular Formula |
C22H12N6O6 |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-5-[3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C22H12N6O6/c29-27(30)17-8-4-13(5-9-17)19-23-25-21(33-19)15-2-1-3-16(12-15)22-26-24-20(34-22)14-6-10-18(11-7-14)28(31)32/h1-12H |
InChI Key |
XJGBRBRBAGSJMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C4=NN=C(O4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B11537908.png)
acetyl}hydrazinylidene)-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B11537935.png)


![4-[(3-Hydroxypropyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B11537966.png)


![1-[(3-{[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]sulfonyl}phenyl)sulfonyl]azepane](/img/structure/B11537983.png)
![N'-(4-fluorophenyl)-N,N-dimethyl-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11537985.png)
![N-(2-bromo-4-methylphenyl)-4-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11537990.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11537993.png)
![4-bromo-2-chloro-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11537996.png)
